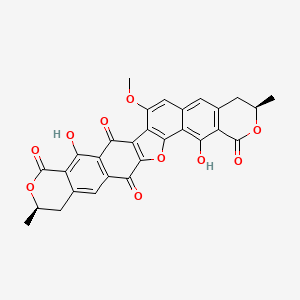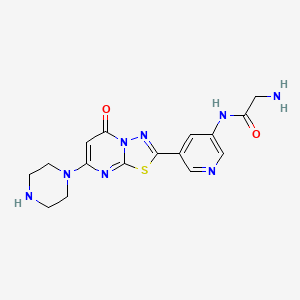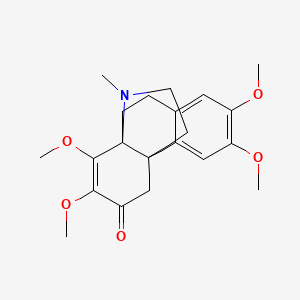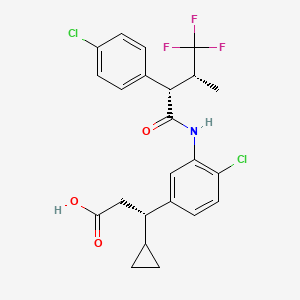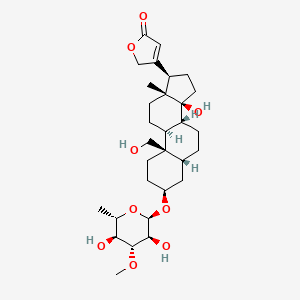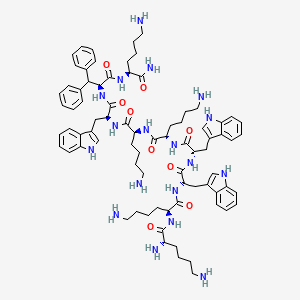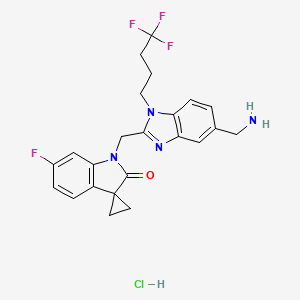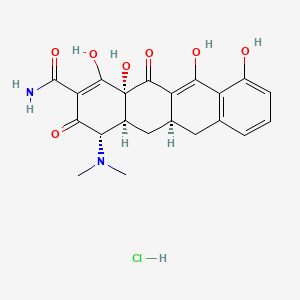
Chlorhydrate de sancycline
Vue d'ensemble
Description
Sancycline (chlorhydrate) est un membre de la classe des antibiotiques de la tétracycline, connus pour leur activité antibactérienne à large spectre. Les tétracyclines sont efficaces contre un large éventail d'infections bactériennes, y compris celles causées par des bactéries Gram-positives et Gram-négatives. Sancycline (chlorhydrate) est un dérivé semi-synthétique de la tétracycline et est connu pour sa stabilité et son efficacité améliorées par rapport à son composé parent .
Applications De Recherche Scientifique
Sancycline (chlorhydrate) a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier les propriétés chimiques et les réactions des tétracyclines.
Biologie : Il est utilisé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.
Médecine : Il est étudié pour son utilisation potentielle dans le traitement de diverses infections bactériennes, y compris celles résistantes à d'autres antibiotiques.
5. Mécanisme d'action
Sancycline (chlorhydrate) exerce ses effets antibactériens en inhibant la synthèse des protéines dans les bactéries. Il se lie à la sous-unité ribosomale 30S, empêchant la fixation de l'aminoacyl-ARNt au site A ribosomique. Cette action inhibe l'ajout d'acides aminés à la chaîne polypeptidique en croissance, arrêtant efficacement la synthèse des protéines bactériennes. Le composé conserve son activité même en présence de protéines protectrices ribosomiques, le rendant efficace contre les souches bactériennes résistantes .
Composés similaires :
- Tétracycline
- Doxycycline
- Minocycline
Comparaison : Sancycline (chlorhydrate) est unique parmi les tétracyclines en raison de sa stabilité et de son efficacité améliorées. Comparé à la tétracycline, il présente une résistance plus élevée à la dégradation et un spectre d'activité plus large. La doxycycline et la minocycline sont également des dérivés semi-synthétiques de la tétracycline, mais la Sancycline (chlorhydrate) se distingue par ses modifications structurales spécifiques qui confèrent des propriétés pharmacocinétiques améliorées .
Mécanisme D'action
Target of Action
Sancycline hydrochloride, a semi-synthetic derivative of tetracycline, primarily targets microbial agents like Cutibacterium acnes present in acne lesions . This bacterium is a common cause of acne vulgaris . The drug is also effective against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .
Mode of Action
Sancycline hydrochloride exerts its antimicrobial action by inhibiting protein synthesis in the target pathogens . It does this by reversibly binding to the 30S ribosomal subunit of the bacteria, thereby blocking the entry of aminoacyl-tRNA into the ribosome during protein translation . This inhibition of protein synthesis prevents the bacteria from growing and reproducing .
Biochemical Pathways
The primary biochemical pathway affected by sancycline hydrochloride is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, sancycline hydrochloride prevents the incorporation of amino acids into growing peptide chains, thereby halting protein synthesis . This disrupts the normal functioning of the bacteria and leads to their eventual death .
Pharmacokinetics
Once absorbed, they bind to plasma proteins and are distributed throughout the body tissues . Tetracyclines are eliminated primarily through the kidneys, but also through the gastrointestinal tract, skin, and lungs .
Result of Action
The primary result of sancycline hydrochloride’s action is the reduction of bacterial populations, particularly Cutibacterium acnes, within acne lesions . This leads to a decrease in inflammation and the number of acne lesions, thereby improving the symptoms of acne vulgaris .
Action Environment
The action of sancycline hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of certain metal ions can influence the antimicrobial activity and pharmacokinetics of tetracyclines
Analyse Biochimique
Biochemical Properties
Sancycline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is more active than tetracycline against 339 strains of anaerobic bacteria . It is also active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .
Cellular Effects
Sancycline Hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by inhibiting protein synthesis in bacteria, thereby preventing their growth .
Molecular Mechanism
At the molecular level, Sancycline Hydrochloride exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the addition of new amino acids to the peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sancycline Hydrochloride change over time. It has a melting point of 224-2280C (dec.) , indicating its stability under normal conditions
Dosage Effects in Animal Models
The effects of Sancycline Hydrochloride vary with different dosages in animal models. While it has significant antibacterial effects at lower doses, high doses may lead to adverse effects
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de Sancycline (chlorhydrate) implique l'hydrogénation d'un composé précurseur en présence d'un catalyseur. Une méthode consiste à soumettre un composé à une réaction dans un solvant mixte d'alcool et d'acide sous une atmosphère d'hydrogène. Les acides couramment utilisés dans ce processus comprennent l'acide sulfurique, l'acide bromhydrique, l'acide méthanesulfonique, l'acide p-toluènesulfonique, l'acide perchlorique et l'acide phosphorique. La réaction est généralement réalisée à température ambiante avec un catalyseur au rhodium sur charbon .
Méthodes de production industrielle : La production industrielle de Sancycline (chlorhydrate) suit des voies de synthèse similaires mais est optimisée pour des rendements et une pureté plus élevés. Le processus implique l'utilisation d'une hydrogénation à haute pression et de catalyseurs spécifiques pour garantir un minimum de sous-produits et une pureté élevée. Les solvants et les catalyseurs utilisés dans la réaction sont souvent récupérés et réutilisés pour réduire l'impact environnemental et les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions : Sancycline (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l'hydrogène gazeux en présence d'un catalyseur tel que le palladium sur carbone.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la Sancycline (chlorhydrate) peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .
Comparaison Avec Des Composés Similaires
- Tetracycline
- Doxycycline
- Minocycline
Comparison: Sancycline (hydrochloride) is unique among tetracyclines due to its enhanced stability and efficacy. Compared to tetracycline, it has a higher resistance to degradation and a broader spectrum of activity. Doxycycline and minocycline are also semi-synthetic derivatives of tetracycline, but Sancycline (hydrochloride) is distinguished by its specific structural modifications that confer improved pharmacokinetic properties .
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFGLCHAOVWRZ-QKYUADJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-20-3 | |
| Record name | Sancycline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sancycline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SANCYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3C9QZ7LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What structural insights about Sancycline Hydrochloride and related tetracyclines were revealed through the X-ray crystallography study?
A1: The X-ray crystallography study explored the structural intricacies of several tetracycline antibiotics, including Sancycline. [] The research, titled "X-Ray Crystallography of Tetracycline, Doxycycline and Sancycline", aimed to elucidate the three-dimensional structures of these compounds. This structural information is critical for understanding their interactions with biological targets and for guiding the development of novel antibiotics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



